4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile
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Overview
Description
4-(1H-1,2,3-Benzotriazol-1-yl)-3-nitrobenzonitrile is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-triazole benzoic acid hybrids have shown inhibitory activities against cancer cell lines .
Mode of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
It’s worth noting that similar compounds have been associated with the induction of apoptosis in cancer cells .
Result of Action
Related compounds have demonstrated cytotoxic effects towards cancer cells, specifically by inhibiting their proliferation and inducing apoptosis .
Preparation Methods
The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile typically involves the introduction of the benzotriazole moiety into a suitable precursor molecule. One common method involves the reaction of 3-nitrobenzonitrile with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-(1H-1,2,3-Benzotriazol-1-yl)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzotriazole ring can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1H-1,2,3-Benzotriazol-1-yl)-3-nitrobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antifungal, and antibacterial agents.
Material Sciences: The compound is used in the development of materials for solar cells and as corrosion inhibitors.
Biological Research: It serves as a probe in studying enzyme interactions and receptor binding due to its ability to form non-covalent interactions with biological molecules.
Comparison with Similar Compounds
4-(1H-1,2,3-Benzotriazol-1-yl)-3-nitrobenzonitrile can be compared with other benzotriazole derivatives such as:
2-(1H-1,2,3-Benzotriazol-1-yl)aziridine: Known for its thermal instability and conversion to azomethine ylide.
Benzimidazole-substituted benzotriazole: Exhibits significant antiviral effects.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields.
Properties
IUPAC Name |
4-(benzotriazol-1-yl)-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O2/c14-8-9-5-6-12(13(7-9)18(19)20)17-11-4-2-1-3-10(11)15-16-17/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGBXXYFVZKALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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